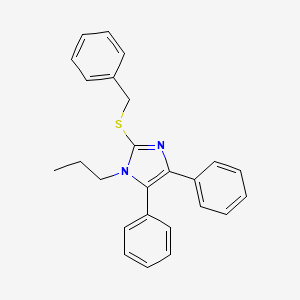

2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole, also known as 2-BDPI, is a novel imidazole derivative that has gained attention for its potential applications in scientific research. It has been used in a variety of studies as a tool to investigate various biochemical and physiological processes.

Scientific Research Applications

Local Anesthetic Applications

- β–Cyclodextrin–Propyl Sulfonic Acid Catalyzed Synthesis : A study describes the efficient one-pot synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives, highlighting their local anesthetic effect. These derivatives showed considerable local anesthetic activity with minimal toxicity, suggesting their potential as local anesthetic agents (Yan Ran, Ming Li, & Zongren Zhang, 2015).

Catalytic Efficiencies and Synthesis Methods

- Ionic Liquid Catalysis : Research on the use of novel ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst for synthesizing 1,2,4,5-tetrasubstituted imidazoles demonstrates the efficiency of this method under solvent-free conditions (M. Zolfigol et al., 2013).

Antioxidant Properties

- Antioxidant Activity : A novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles synthesized for antioxidant screening showed significant activity in various in vitro assays, suggesting their promise as antioxidants (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).

Miscellaneous Applications

- Synthesis and Analgesic Activity : Another study focused on the synthesis of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives, exploring their analgesic activities. While generally exhibiting moderate analgesic activity, some compounds showed activity nearly equivalent to morphine, indicating their potential as pain management solutions (O. Uçucu, N. G. Karaburun, & I. Işikdağ, 2001).

Ferroelectric and Antiferroelectric Properties

- Ferroelectricity in Benzimidazoles : Investigation into benzimidazoles, including structures similar to 2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole, revealed their potential for ferroelectric and antiferroelectric applications. This study opens up avenues for the use of these compounds in lead- and rare-metal-free ferroelectric devices (S. Horiuchi et al., 2012).

Mechanism of Action

Target of Action

Similar compounds like ezatiostat are known to targetGlutathione S-transferase P . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .

Mode of Action

It can be inferred from similar compounds that it may interact with its target enzyme, potentially altering its function and leading to downstream effects .

Biochemical Pathways

The interaction with glutathione s-transferase p suggests it may influence pathways related to detoxification and oxidative stress .

Pharmacokinetics

Pharmacokinetics studies would be needed to determine these properties and their impact on the compound’s bioavailability .

Result of Action

Based on the potential target, it could influence cellular detoxification processes and response to oxidative stress .

Action Environment

Factors such as ph, temperature, and presence of other molecules could potentially affect its action .

properties

IUPAC Name |

2-benzylsulfanyl-4,5-diphenyl-1-propylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h3-17H,2,18-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMBQRAMCDXJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylsulfanyl)-4,5-diphenyl-1-propyl-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide](/img/structure/B2893861.png)

![2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2893865.png)

![(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2893866.png)

![9-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893868.png)

![1-(3-Chlorophenyl)-4-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2893869.png)

![3-((4-Fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893870.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2893871.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2893873.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2893876.png)

![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)